4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a chemical compound that has gained attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and biochemistry. The compound features a benzene sulfonamide core, which is linked to a morpholine ring through a propyl chain. This unique structure enhances its solubility and stability, making it suitable for various scientific applications, including drug development and enzyme inhibition studies .
4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide belongs to the class of sulfonamide compounds, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic amine. This class is well-known for its diverse biological activities, including antibacterial and anticancer properties .
The synthesis of 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide typically involves several key steps:
In industrial settings, the synthesis may be scaled up using automated reactors to optimize yield and purity. Continuous flow systems can also be employed for efficiency. The purification processes are crucial to ensure that the final product meets the specifications required for research or pharmaceutical use .
The molecular structure of 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide includes:
The molecular formula for this compound is CHNOS, and it has a molecular weight of approximately 270.36 g/mol. The compound's structure can be represented in various forms, including two-dimensional diagrams that illustrate its connectivity and three-dimensional models that depict spatial orientation .
4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide primarily involves its interaction with specific enzymes. It is known to inhibit certain enzyme activities by binding to their active sites, which modulates cellular pathways associated with various diseases, such as cancer and neurological disorders. This inhibition can lead to therapeutic effects by altering metabolic processes within cells .
The compound typically appears as a white crystalline solid. Its melting point ranges around 150–160 °C, indicating good thermal stability.
Key chemical properties include:
Relevant analyses such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are often employed to characterize the compound's structure and purity .
4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide has diverse applications in scientific research:
Benzenesulfonamide derivatives exhibit distinct inhibitory profiles across carbonic anhydrase (CA) isoforms due to structural variations in the CA active sites. Research demonstrates that 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide shows preferential binding toward specific isoforms, with the highest affinity observed for CA I (Ki = 8.2 nM), followed by CA II (Ki = 15.7 nM) and CA XII (Ki = 22.4 nM) [2]. This selectivity arises from interactions between the compound’s morpholine-propanamine tail and hydrophobic residues near the catalytic zinc ion. Notably, 4-substituted diazobenzenesulfonamides consistently outperform N-aryl-β-alanine derivatives in CA inhibition, attributed to their optimized tail geometry and enhanced hydrogen-bonding capacity [2] [6].
Table 1: Inhibition Constants (Ki) of Benzenesulfonamide Derivatives for Key CA Isoforms
CA Isoform | Ki (nM) for 4-amino-N-(3-morpholinopropyl)benzenesulfonamide | Selectivity Ratio (CA I/Other Isoforms) |
---|---|---|
CA I | 8.2 ± 0.9 | 1.0 (Reference) |
CA II | 15.7 ± 1.3 | 0.52 |
CA VI | 38.5 ± 2.1 | 0.21 |
CA XII | 22.4 ± 1.7 | 0.37 |
X-ray crystallographic studies reveal that benzenesulfonamide inhibitors adopt a conserved binding mode: (1) The sulfonamide group coordinates the catalytic Zn²⁺ ion in a tetrahedral geometry; (2) The phenyl ring engages in van der Waals interactions with residues Gln92, Val121, Phe131, Leu198, and Thr200; and (3) The 4-amino group forms hydrogen bonds with the hydrophilic rim of the active site [2] [8]. Selective inhibition of CA I/II/XII is governed by interactions beyond the zinc-binding site. In CA I, a unique hydrophobic subpocket accommodates the morpholine-propanamine tail, while CA XII’s expanded active site allows deeper insertion of the tail moiety. Mutagenesis studies confirm that Thr200 (CA II) and Ala65 (CA XII) critically influence affinity by modulating hydrogen-bond acceptance from the tail’s tertiary amine [2] [6] [8].
Table 2: Key Active-Site Residues Governing Benzenesulfonamide Selectivity
CA Isoform | Critical Residues for Tail Binding | Type of Interaction |
---|---|---|
CA I | Gln92, Leu198 | Hydrophobic |
CA II | Thr200, Pro201 | Hydrogen bonding |
CA XII | Ala65, Gln89 | Van der Waals |
The morpholine-propanamine tail (NCCCN₂CCOCC₂) is pivotal for high-affinity CA inhibition. Its flexible propyl linker enables optimal positioning of the morpholine ring within isoform-specific subpockets. In CA I, the morpholine oxygen forms a water-mediated hydrogen bond with Thr199, while its protonated tertiary nitrogen electrostatically interacts with Glu106 [2] [7]. The tail’s conformational adaptability allows it to adopt an extended or folded conformation depending on the isoform’s active-site topology. For CA XII, the morpholine ring occupies a cleft near Ala65 and Leu91, enhancing hydrophobic complementarity. Comparative studies show that replacing morpholine with piperidine reduces CA I affinity by 3-fold, underscoring morpholine’s superior hydrogen-bonding capacity [2] [6] [7].
Table 3: Impact of Tail Modifications on CA I Inhibition
Tail Structure | Ki for CA I (nM) | Relative Potency vs. Morpholine Derivative |
---|---|---|
Morpholine-propanamine | 8.2 ± 0.9 | 1.0× |
Piperidine-propanamine | 24.6 ± 1.5 | 0.33× |
Dimethylamino-propanamine | 41.8 ± 2.3 | 0.20× |
Unsubstituted propanamine | >100 | <0.08× |
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2